molecular formula C14H12F3N3O B6184555 3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 1153358-22-5

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B6184555
CAS No.: 1153358-22-5
M. Wt: 295.3
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Description

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structure and properties It consists of an aminophenyl group and a trifluoromethylphenyl group connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-aminophenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenyl)-1-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(4-aminophenyl)-1-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

3-(4-aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both an aminophenyl group and a trifluoromethylphenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

1153358-22-5

Molecular Formula

C14H12F3N3O

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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